N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a bifuran moiety, a chlorofluorobenzene ring, and a sulfonamide group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions, using coupling reagents such as DMT/NMM/TsO− or EDC . The resulting intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorofluorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The bifuran moiety may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Furan Derivatives: Compounds like 4-ethyl-2,5,5-triphenyl-4,5-dihydrofuran-3-carbonitrile, which have shown biological activity.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to its combination of a bifuran moiety, a chlorofluorobenzene ring, and a sulfonamide group
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO4S/c16-13-7-12(2-3-14(13)17)23(19,20)18-8-11-1-4-15(22-11)10-5-6-21-9-10/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHTTPEGBZKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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